1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one
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Overview
Description
1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13ClO2 It is characterized by the presence of a chlorinated phenyl ring, a hydroxyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one typically involves the chlorination of 2-hydroxy-3-methylphenylbutanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butanoic acid.
Reduction: Formation of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butanol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)propan-1-one
Comparison: 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one is unique due to its butanone moiety, which imparts distinct chemical properties compared to its analogs. The presence of the butanone group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
KFZKPAMDDKNRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)Cl)C)O |
Origin of Product |
United States |
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